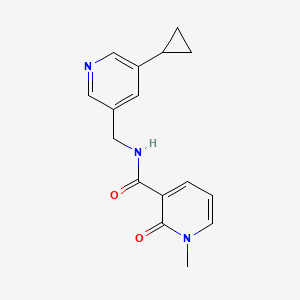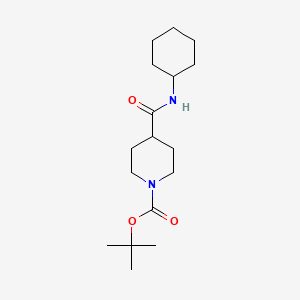![molecular formula C19H15N3O2S B2885500 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203220-67-0](/img/structure/B2885500.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4). Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aromatic aldehyde with o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Chemical Reactions Analysis
The compound, due to its structure, might undergo various chemical reactions. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions. The urea group might participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aromatic rings and the urea group can influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors :
- Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity. These compounds, designed with optimal chain lengths and appropriate substitutions, show high inhibitory activities, suggesting their potential application in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Inhibitors of Rho Associated Protein Kinases :
- Ureas with a pyridylthiazole base have been identified as potent inhibitors of ROCK1 and 2, enzymes involved in various physiological processes. These inhibitors show significant potency, with variations in activity based on their structural modifications (Pireddu et al., 2012).
Formation of Heterocyclic Compounds :
- Research on the reactions of phenyl(trichloromethyl)carbinol with substituted ureas has led to the formation of various heterocyclic compounds. This process is crucial for synthesizing diverse molecular structures with potential applications in medicinal chemistry (Reeve & Coley, 1979).
Antihyperglycemic Agents :
- Studies have synthesized urea-based compounds showing antihyperglycemic potency, indicating their potential use in diabetes management. These compounds have been evaluated in animal models for their therapeutic index (Cantello et al., 1994).
Anticancer Applications :
- Urea derivatives have been synthesized and evaluated for their anticancer activity. Specific compounds in this category have shown promising results in cancer cell line assays, highlighting their potential in cancer treatment strategies (Nammalwar et al., 2010).
Antimicrobial Activity :
- Certain urea derivatives exhibit good antimicrobial activity, which could be valuable in developing new antibiotics or antifungal agents (Haranath et al., 2007).
Non-linear Optical Behavior :
- Urea compounds have been analyzed for their non-linear optical behavior, indicating their potential application in photonics and optoelectronics (Lestard et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-19(20-12-15-4-3-11-25-15)21-14-9-7-13(8-10-14)18-22-16-5-1-2-6-17(16)24-18/h1-11H,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNLGDRAHABWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/no-structure.png)






![5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2885434.png)


![1-(4-chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2885437.png)
![6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2885439.png)
